2-Amino-6-(hydroxymethyl)-8-oxo-4-(4-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
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Overview
Description
2-Amino-6-(hydroxymethyl)-8-oxo-4-(4-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[3,2-b]pyran derivatives This compound is characterized by its unique structure, which includes an amino group, a hydroxymethyl group, an oxo group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(4-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, hydrazine, and malononitrile. This reaction is catalyzed by nano-Al2O3/BF3/Fe3O4 in a water/ethanol mixture under reflux conditions . The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(hydroxymethyl)-8-oxo-4-(4-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
2-Amino-6-(hydroxymethyl)-8-oxo-4-(4-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-6-(hydroxymethyl)-8-oxo-4-(4-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with target proteins, while the pyridinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydropyrano[3,2-b]pyran derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyran ring.
Pyridinyl-substituted pyrano[3,2-b]pyrans: These compounds have a pyridinyl group attached to the pyran ring, similar to the target compound.
Uniqueness
2-Amino-6-(hydroxymethyl)-8-oxo-4-(4-pyridinyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is unique due to the presence of both amino and hydroxymethyl groups, which provide additional sites for chemical modification and interaction with biological targets
Properties
IUPAC Name |
2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-4-yl-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c16-6-10-12(8-1-3-18-4-2-8)14-13(22-15(10)17)11(20)5-9(7-19)21-14/h1-5,12,19H,7,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVLMYOPSKMFKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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